

5-Bromouridine 5'-Triphosphate (5-BrdUTP) Sodium Salt: A Technical Guide

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Compound of Interest

Compound Name: 5-BrdUTP sodium salt

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Abstract

5-Bromouridine 5'-triphosphate (5-BrdUTP) sodium salt is a versatile synthetic analog of uridine triphosphate. Its utility in molecular and cellular biology is primarily centered on its ability to be incorporated into newly synthesized RNA and DNA, serving as a powerful tool for labeling and detecting nucleic acids. This technical guide provides an in-depth overview of the core properties, mechanisms of action, and key applications of 5-BrdUTP. Detailed experimental protocols for its use in in vitro transcription, apoptosis detection (TUNEL assay), and cell proliferation assays are provided, along with quantitative data and visual representations of experimental workflows and the associated DNA damage response signaling pathway.

Core Properties of 5-BrdUTP Sodium Salt

5-BrdUTP is a halogenated nucleotide that can be enzymatically incorporated into nucleic acids in place of its natural counterparts, uridine triphosphate (UTP) in RNA synthesis and, to a lesser extent, thymidine triphosphate (TTP) in DNA synthesis. The bromine atom at the 5th position of the uracil base provides a unique tag for immunodetection using specific antibodies.

Table 1: Chemical and Physical Properties of **5-BrdUTP Sodium Salt**

Property	Value
Chemical Name	5-Bromouridine 5'-triphosphate sodium salt
Synonyms	5-BrUTP, BrUTP
Molecular Formula	C ₉ H ₁₁ BrN ₂ O ₁₅ P ₃ ·3Na
Molecular Weight	629.0 g/mol
CAS Number	161848-60-8
Appearance	White to off-white crystalline solid or powder
Solubility	Soluble in water and PBS (pH 7.2) at concentrations up to 10 mg/mL. [1]
Storage	Store at -20°C in a dry, dark place.
Purity	Typically ≥93% to ≥95% [1] [2]
λ _{max}	210 nm, 280 nm [1]

Mechanism of Action

The primary mechanism of 5-BrdUTP revolves around its function as a substrate for RNA and DNA polymerases.

- In RNA Synthesis: During in vitro or in vivo transcription, RNA polymerases recognize 5-BrdUTP as an analog of UTP and incorporate it into the elongating RNA transcript. This results in the production of BrU-labeled RNA.
- In DNA Labeling (Apoptosis): In the context of apoptosis, fragmented DNA exposes free 3'-hydroxyl (3'-OH) ends. The enzyme Terminal deoxynucleotidyl Transferase (TdT) can then catalyze the template-independent addition of 5-BrdUTP to these 3'-OH ends, effectively labeling the sites of DNA cleavage.[\[3\]](#)

The incorporated bromouridine can then be specifically detected by monoclonal antibodies that recognize the brominated base, allowing for the visualization and quantification of newly synthesized RNA or fragmented DNA.

Key Applications and Experimental Protocols

In Vitro Transcription and RNA Labeling

5-BrdUTP is a valuable reagent for the non-radioactive labeling of RNA during in vitro transcription. The resulting BrU-labeled RNA can be used in a variety of downstream applications, including RNA-protein interaction studies, RNA stability assays, and as probes for northern blotting and in situ hybridization.

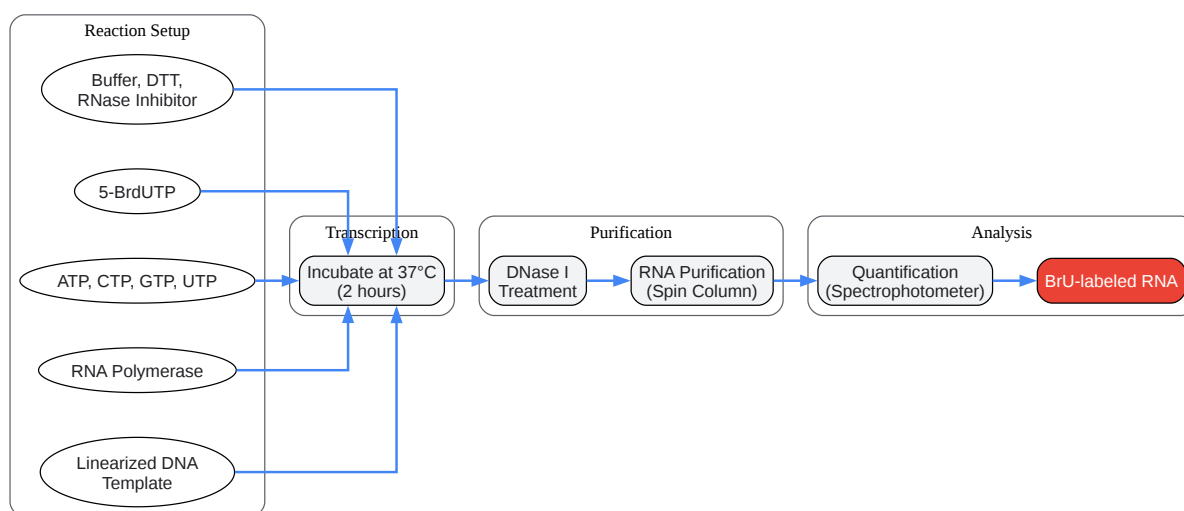
Table 2: Recommended Starting Conditions for In Vitro Transcription with 5-BrdUTP

Component	Concentration
Linearized DNA Template	0.5 - 1.0 µg
T7, T3, or SP6 RNA Polymerase	20 - 40 units
10X Transcription Buffer	2 µL
100 mM DTT	1 µL
Ribonuclease Inhibitor	20 units
10 mM ATP, CTP, GTP	2 µL each
10 mM UTP	1 µL
10 mM 5-BrdUTP	1 µL
Nuclease-free Water	to 20 µL

Note: The ratio of 5-BrdUTP to UTP can be optimized to balance labeling efficiency and transcript yield. Higher ratios of 5-BrdUTP may lead to decreased transcription efficiency.[\[4\]](#)

- **Reaction Setup:** Thaw all components on ice. In a nuclease-free microcentrifuge tube, combine the components listed in Table 2 in the order shown. Mix gently by pipetting.
- **Incubation:** Incubate the reaction mixture at 37°C for 2 hours.
- **DNase Treatment:** To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.

- RNA Purification: Purify the labeled RNA using a spin column-based RNA purification kit or by phenol-chloroform extraction followed by ethanol precipitation.
- Quantification: Determine the concentration and purity of the labeled RNA using a spectrophotometer. The A260/A280 ratio should be approximately 2.0.



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In Vitro Transcription Workflow with 5-BrdUTP.

Apoptosis Detection (TUNEL Assay)

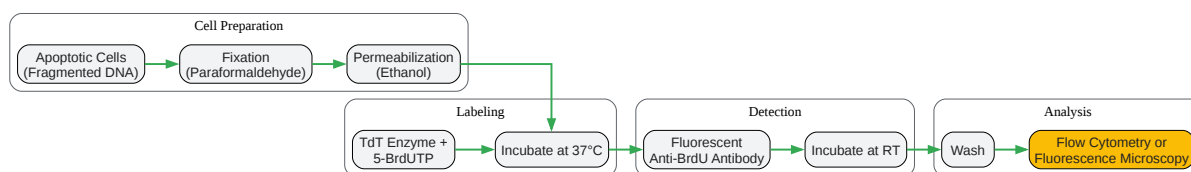
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a widely used method for detecting DNA fragmentation, a hallmark of apoptosis. In this assay, TdT incorporates 5-BrdUTP at the 3'-OH ends of fragmented DNA in apoptotic cells. The incorporated BrdU is then detected using a fluorescently labeled anti-BrdU antibody.

Table 3: Key Parameters for TUNEL Assay using 5-BrdUTP

Parameter	Recommended Value/Range
Cell Fixation	1% Paraformaldehyde in PBS for 15 min on ice
Cell Permeabilization	70% Ethanol for at least 30 min on ice
TdT Labeling Reaction Time	40 - 60 minutes at 37°C
Anti-BrdU Antibody Incubation	1 hour at room temperature
Detection Method	Flow cytometry or fluorescence microscopy

- Cell Fixation and Permeabilization:
 - Harvest cells and wash with PBS.
 - Fix cells in 1% paraformaldehyde in PBS for 15 minutes on ice.
 - Wash cells with PBS and then permeabilize by resuspending in ice-cold 70% ethanol for at least 30 minutes.
- TdT Labeling:
 - Wash the permeabilized cells with wash buffer.
 - Prepare the TdT reaction mix containing TdT enzyme, 5-BrdUTP, and reaction buffer.
 - Resuspend the cell pellet in the TdT reaction mix and incubate at 37°C for 40-60 minutes in a humidified chamber.
- Immunodetection:

- Stop the labeling reaction by adding a stop buffer or washing with rinse buffer.
- Resuspend the cells in a solution containing a fluorescently labeled anti-BrdU antibody.
- Incubate for 1 hour at room temperature in the dark.
- Analysis:
 - Wash the cells to remove unbound antibody.
 - Analyze the cells by flow cytometry or fluorescence microscopy to detect the fluorescent signal from the labeled apoptotic cells.



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TUNEL Assay Workflow for Apoptosis Detection.

Cell Proliferation Assay

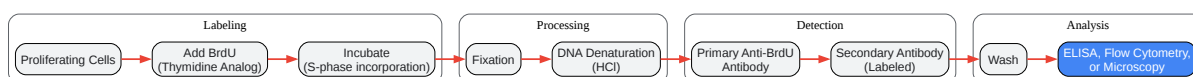
5-BrdUTP's deoxynucleoside counterpart, 5-Bromo-2'-deoxyuridine (BrdU), is widely used to assess cell proliferation. BrdU is a thymidine analog that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated BrdU is then detected using an anti-BrdU antibody. While 5-BrdUTP itself is not directly used for in-cell proliferation assays (cells typically uptake the nucleoside BrdU more readily), understanding the principles of the BrdU assay is crucial for researchers in this field.

Table 4: Typical Parameters for a BrdU Cell Proliferation Assay

Parameter	Recommended Value/Range
BrdU Labeling Concentration	10 μ M
BrdU Incubation Time	1 - 24 hours (cell type dependent)[5]
DNA Denaturation	2M HCl for 30 minutes at room temperature
Primary Antibody Incubation	1 hour at room temperature
Secondary Antibody Incubation	1 hour at room temperature
Detection Method	ELISA, flow cytometry, or immunofluorescence microscopy

- BrdU Labeling:
 - Culture cells to the desired confluency.
 - Add BrdU labeling solution to the culture medium to a final concentration of 10 μ M.
 - Incubate the cells for a period ranging from 1 to 24 hours, depending on the cell proliferation rate.[5]
- Fixation and Denaturation:
 - Fix the cells with a suitable fixative (e.g., 70% ethanol).
 - Denature the DNA by treating the cells with 2M HCl for 30 minutes at room temperature to expose the incorporated BrdU.
- Immunodetection:
 - Neutralize the acid and wash the cells.
 - Incubate the cells with a primary anti-BrdU antibody for 1 hour at room temperature.
 - Wash the cells and incubate with a fluorescently or enzyme-conjugated secondary antibody for 1 hour at room temperature.

- Analysis:
 - For ELISA, add a substrate and measure the absorbance.
 - For flow cytometry or immunofluorescence, acquire and analyze the fluorescent signal.



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BrdU Cell Proliferation Assay Workflow.

DNA Damage Response Signaling Pathway

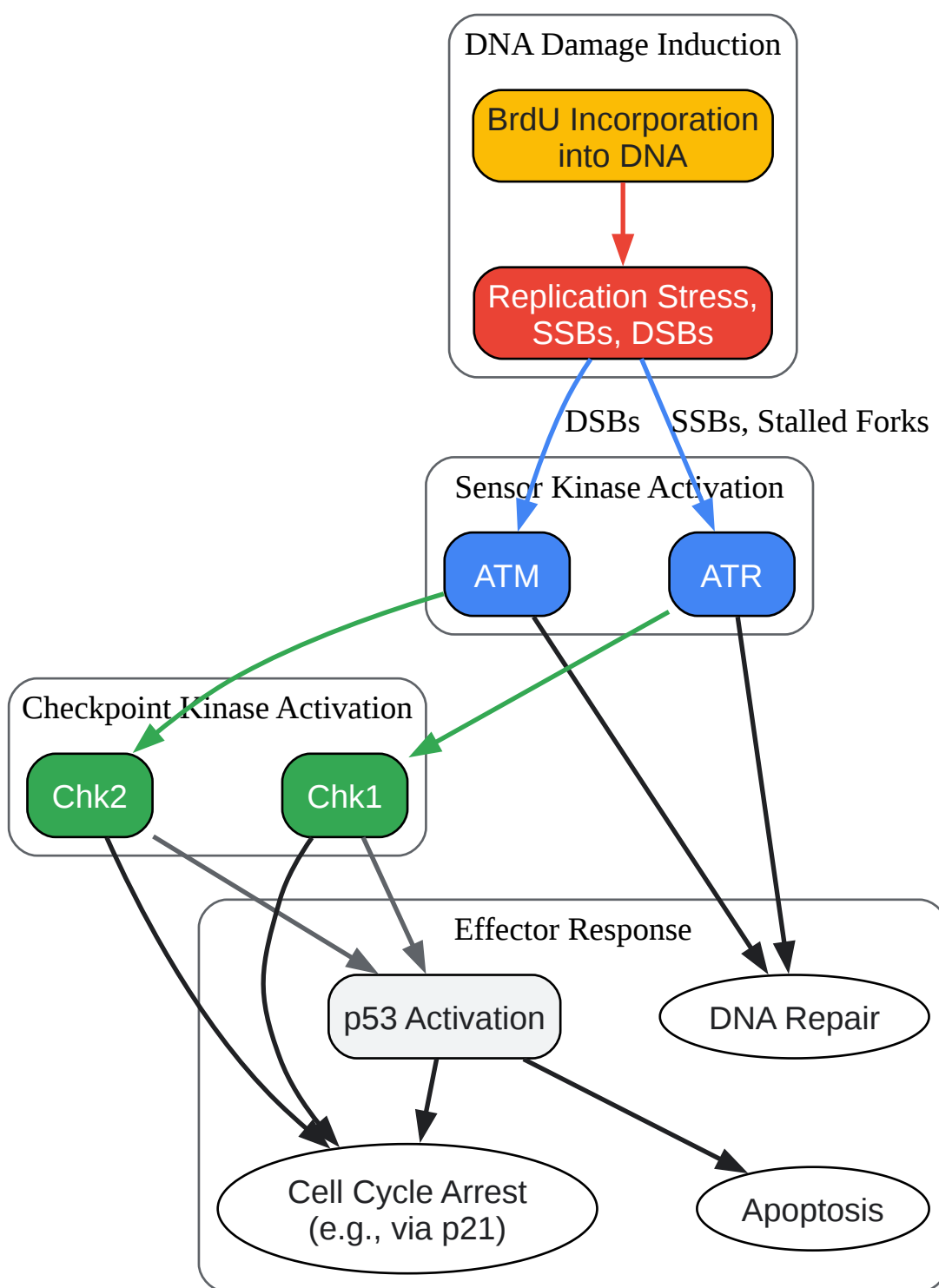
The incorporation of halogenated nucleoside analogs like BrdU into DNA can induce a DNA damage response (DDR). This is a complex signaling network that cells activate to detect and repair DNA lesions, thereby maintaining genomic integrity.

Upon incorporation, BrdU can lead to replication stress and the formation of single-strand breaks (SSBs) or double-strand breaks (DSBs). These DNA lesions are recognized by sensor proteins, primarily the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[6]

- ATM is primarily activated by DSBs.
- ATR is activated by a broader range of DNA damage, including SSBs and stalled replication forks.[6]

Once activated, ATM and ATR phosphorylate and activate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2.[7] These kinases, in turn, phosphorylate numerous substrates to orchestrate a cellular response that can include:

- **Cell Cycle Arrest:** This provides time for DNA repair before the damage is passed on to daughter cells. A key player in this process is the tumor suppressor protein p53. Activated Chk1 and Chk2 can lead to the stabilization and activation of p53.^[8] Activated p53 then transcriptionally upregulates the expression of cell cycle inhibitors like p21.^[9]
- **DNA Repair:** The DDR pathway activates various DNA repair mechanisms to resolve the DNA lesions.
- **Apoptosis:** If the DNA damage is too severe to be repaired, the DDR pathway can trigger programmed cell death (apoptosis) to eliminate the damaged cells.



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DNA Damage Response Pathway Induced by BrdU Incorporation.

Conclusion

5-BrdUTP sodium salt is an indispensable tool for researchers in molecular and cellular biology. Its ability to be incorporated into nascent nucleic acids provides a reliable and versatile method for labeling and detecting RNA and DNA in a variety of experimental contexts. The applications of 5-BrdUTP in in vitro transcription, apoptosis detection, and its conceptual linkage to cell proliferation assays, underscore its importance in studying fundamental biological processes. A thorough understanding of its properties, mechanisms, and the cellular responses it can elicit, such as the DNA damage response, is crucial for its effective and accurate application in research and drug development.

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